molecular formula C16H24N2O2 B5782069 N,N-diisopropyl-N',N'-dimethylterephthalamide

N,N-diisopropyl-N',N'-dimethylterephthalamide

Cat. No. B5782069
M. Wt: 276.37 g/mol
InChI Key: BGQLQIIBTYXIQT-UHFFFAOYSA-N
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Description

N,N-diisopropyl-N',N'-dimethylterephthalamide, commonly known as DDMT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DDMT is a white crystalline solid that is soluble in organic solvents and is used as a reagent in various chemical reactions.

Mechanism of Action

DDMT forms complexes with metal ions through the nitrogen atoms of the dimethylamine and diisopropylamine groups. The resulting complexes have unique properties that make them useful in various chemical reactions. The mechanism of action of DDMT in these reactions involves the coordination of the metal ion to the nitrogen atoms of the ligand, which stabilizes the intermediate species and promotes the desired reaction pathway.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DDMT. However, studies have shown that DDMT is not toxic to human cells and does not have any significant adverse effects on the environment. DDMT has also been used as a stabilizer for enzymes and proteins, which can improve their stability and activity.

Advantages and Limitations for Lab Experiments

DDMT has several advantages for use in lab experiments. It is a stable and readily available reagent that can form complexes with a wide range of metal ions. DDMT is also easy to handle and store, making it a convenient choice for researchers. However, DDMT has some limitations, including its relatively low solubility in water and limited stability in acidic conditions.

Future Directions

There are several future directions for research on DDMT. One area of interest is the synthesis of new metal-organic frameworks using DDMT as a ligand. These frameworks have potential applications in gas separation, drug delivery, and catalysis. Another area of interest is the development of new catalytic reactions using DDMT complexes. These reactions could have important implications in the fields of organic synthesis and materials science. Additionally, more research is needed to understand the biochemical and physiological effects of DDMT and its complexes, which could lead to new applications in biotechnology and medicine.
Conclusion:
DDMT is a versatile reagent that has found widespread use in scientific research. Its ability to form complexes with metal ions has led to its use in catalysis, material science, and analytical chemistry. While there is limited research on the biochemical and physiological effects of DDMT, it has been shown to be a stable and non-toxic reagent that has several advantages for use in lab experiments. Future research on DDMT and its complexes could lead to new applications in a variety of fields.

Synthesis Methods

DDMT can be synthesized using a variety of methods, including the reaction of terephthalic acid with diisopropylamine and dimethylamine in the presence of a dehydrating agent. Another method involves the reaction of dimethyl terephthalate with diisopropylamine in the presence of a catalyst. The yield of DDMT depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

DDMT has been widely used in scientific research due to its ability to form complexes with metal ions. These complexes have been used in various fields such as catalysis, material science, and analytical chemistry. DDMT has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas separation, drug delivery, and catalysis.

properties

IUPAC Name

1-N,1-N-dimethyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(2)18(12(3)4)16(20)14-9-7-13(8-10-14)15(19)17(5)6/h7-12H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQLQIIBTYXIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N,1-N-dimethyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide

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